NDM-1 Inhibition: IMB-XH1 IC50 = 0.4637 μM Versus Clinical β-Lactamase Inhibitor Baseline
IMB-XH1 demonstrates quantifiable inhibitory activity against NDM-1 with an IC50 of 0.4637 μM at 20 μg/mL . In contrast, clinically approved β-lactamase inhibitors (clavulanic acid, sulbactam, tazobactam, avibactam) show no meaningful inhibition of NDM-1, a limitation explicitly noted in the primary literature . IMB-XH1 was identified as a hit from a high-throughput screen of 52,100 compounds, representing a screening hit rate of approximately 0.002% .
| Evidence Dimension | NDM-1 enzymatic inhibition (IC50) |
|---|---|
| Target Compound Data | 0.4637 μM |
| Comparator Or Baseline | Clinical β-lactamase inhibitors (clavulanic acid, sulbactam, tazobactam, avibactam) — no reported NDM-1 inhibition activity |
| Quantified Difference | Qualitative: IMB-XH1 demonstrates measurable inhibition; comparators show no inhibition (class-level inference) |
| Conditions | Enzymatic assay; IMB-XH1 tested at 20 μg/mL concentration |
Why This Matters
This identifies IMB-XH1 as one of the limited number of compounds with documented NDM-1 inhibitory activity, enabling research programs targeting MBL-mediated antibiotic resistance where standard clinical β-lactamase inhibitors are ineffective.
- [1] Han J, Xiao C, Gan M, Li X, Wang Y, Zheng J, Li D, Liu C, Guan Y, Meng J, Huang S, Liu Y. IMB-XH1 identified as a novel inhibitor of New Delhi metallo-β-lactamase-1. Journal of Chinese Pharmaceutical Sciences. 2019;28(4):238-246. View Source
- [2] Rotondo CM, Wright GD. Inhibitors of metallo-β-lactamases. Current Opinion in Microbiology. 2017;39:96-105. View Source
